molecular formula C14H17FN2O5S B2822306 2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid CAS No. 929856-87-1

2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid

Cat. No.: B2822306
CAS No.: 929856-87-1
M. Wt: 344.36
InChI Key: VWEVYRFAGRHDQK-UHFFFAOYSA-N
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Description

2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid is a chemical compound with the molecular formula C14H17FN2O5S It is known for its unique structural features, which include a piperidine ring substituted with a fluorophenylsulfonyl group and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group is introduced via a sulfonylation reaction using a fluorophenylsulfonyl chloride reagent.

    Attachment of the Glycine Moiety: The final step involves coupling the glycine moiety to the piperidine ring through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid can be compared with other similar compounds, such as:

    N-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine: Similar structure but with a chlorine atom instead of fluorine.

    N-({1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine: Similar structure but with a methyl group instead of fluorine.

    N-({1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine: Similar structure but with a nitro group instead of fluorine.

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O5S/c15-11-3-5-12(6-4-11)23(21,22)17-7-1-2-10(9-17)14(20)16-8-13(18)19/h3-6,10H,1-2,7-9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEVYRFAGRHDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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